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Compound of Interest

Compound Name: GC376 sodium

cat. No.: B14129987

An In-depth Technical Guide on the Chemical Structure and Activity of GC376 Sodium

Core Chemical Identity

GC376 is a broad-spectrum antiviral compound investigated for its therapeutic potential against
various viruses, particularly coronaviruses.[1] It is a dipeptide-based protease inhibitor that
functions as a prodrug.[2] The active form, GC373, is an aldehyde, while GC376 is its bisulfite
adduct, which enhances stability and solubility.[1][2]

Chemical Name (IUPAC): sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-
(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1]

[3]
Molecular Formula: C2:H3oN3NaOsS[1][4]
Molar Mass: 507.53 g-mol~1[1]

Chemical Identifiers:

CAS Number: 1416992-39-6[1][4]

PubChem CID: 71481119][1]

SMILES: CC(C)C--INVALID-LINK--C(O)S(=0)(=0)[O-]">C@@HNC(=0)OCC2=CC=CC=C2.
[Na+][1]

InChl Key: BSPIDKCMFIPBAW-JPBGFCRCSA-M[1]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b14129987?utm_src=pdf-interest
https://www.benchchem.com/product/b14129987?utm_src=pdf-body
https://en.wikipedia.org/wiki/GC376
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://en.wikipedia.org/wiki/GC376
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://en.wikipedia.org/wiki/GC376
https://pubchem.ncbi.nlm.nih.gov/compound/GC376-sodium
https://en.wikipedia.org/wiki/GC376
https://go.drugbank.com/salts/DBSALT003023
https://en.wikipedia.org/wiki/GC376
https://en.wikipedia.org/wiki/GC376
https://go.drugbank.com/salts/DBSALT003023
https://en.wikipedia.org/wiki/GC376
https://en.wikipedia.org/wiki/GC376
https://en.wikipedia.org/wiki/GC376
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14129987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

GC376 functions as a prodrug that, upon administration, converts to its active aldehyde form,
GC373.[2] This active compound is a potent inhibitor of the viral main protease (Mpro), also
known as the 3C-like protease (3CLpro).[5][6] Mpro is a cysteine protease essential for viral
replication; it cleaves viral polyproteins into functional proteins required to assemble new
virions.[5][7] GC373 covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-
CoV-2 Mpro) in the enzyme's active site, forming a hemithioacetal.[2][8] This binding blocks the
protease's activity, thereby halting the viral replication cycle.[1][5]

Host Cell Environment Viral Replication Cycle

GC376 (Prodrug)
Administered

Viral Polyproteins

Bpontaneous

i ubstrate
Conversion

GC373 (Active Aldehyde)

Viral Mpro (3CLpro)

Covalent Binding

do
to Cys145 locks Actwlle Site Cleavage

P Functional Proteins

A

Viral Replication

Click to download full resolution via product page

Fig. 1: Mechanism of action for GC376 as a 3CL protease inhibitor.
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Quantitative Antiviral Activity Data

The inhibitory activity of GC376 has been quantified against a range of viruses, primarily
coronaviruses. The data below summarizes key findings from various in vitro and cell-based
assays.

Table 1: In Vitro Enzyme Inhibition (ICso)

Half-maximal inhibitory concentration against purified viral Mpro/3CLpro.

Virus Target ICso0 Value (M) Assay Type Reference

SARS-CoV-2 Mpro 0.89 FRET 8]

Feline Infectious
Peritonitis Virus 0.72 FRET [8]
(FIPV) 3CLpro

MERS-CoV 3CLpro 1.56 FRET [8]

SARS-CoV 3CLpro 4.35 FRET [8]

Porcine Epidemic
Diarrhea Virus 1.11 FRET [6][8]
(PEDV) 3CLpro

Transmissible
Gastroenteritis Virus 0.82 FRET [8]
(TGEV) 3CLpro

Norovirus (NV)

~0.15 Enzyme Assa 9
3CLpro Y Y el
Poliovirus (PV) 3Cpro 1.77 Enzyme Assay [10]
Human Rhinovirus

0.2 Enzyme Assay [10]

(HRV) 3Cpro

Table 2: Cell-Based Antiviral Efficacy (ECso)

Half-maximal effective concentration in inhibiting viral replication in cell culture.
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Virus ECso Value (M) Cell Line Reference

SARS-CoV-2 2.19-3.37 Vero / Vero E6 [11][12]

Feline Infectious
Peritonitis Virus 0.2 CRFK Cells [9]
(FIPV)

Transmissible
Gastroenteritis Virus 0.15 ST Cells [9]
(TGEV)

Table 3: Binding Affinity and Cytotoxicity

Measurement of direct binding to the target enzyme and effect on host cells.

. Method / Cell
Parameter Virus Target Value Li Reference
ine

SARS-CoV-2
KD 1.6 uM ITC [8]

Mpro

SARS-CoV-2 o
Ki 40 nM Enzyme Kinetics  [2]

Mpro
Ki SARS-CoV Mpro 20 nM Enzyme Kinetics  [2]
Ki FIPV Mpro 2.1nM Enzyme Kinetics  [2]
CCso Various >100 uM Vero Cells [11]
Therapeutic
ind SARS-CoV-2 >200 Vero E6 Cells [12]
ndex

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline key experimental protocols used to characterize GC376.

In Vitro Protease Inhibition Assay (FRET-based)
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This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified
protease using a substrate with a fluorescence resonance energy transfer (FRET) pair.

Protocol:

» Reagent Preparation:

o Prepare a stock solution of GC376 (e.g., 10 mM in DMSO) and create serial dilutions to
achieve final assay concentrations (e.g., 0.01 to 50 uM).[9]

o Dilute purified recombinant 3CLpro to a working concentration in an appropriate assay
buffer.

o Prepare a FRET-based peptide substrate specific to the protease.

o Enzyme-Inhibitor Incubation:

o In a 96-well black plate, incubate the purified 3CLpro with varying concentrations of
GC376.[9]

o The total volume is typically 25 pL, and the incubation is performed for 30 minutes at 37°C
to allow for binding.[9]

e Reaction Initiation and Measurement:

o Add 25 puL of the FRET substrate to each well to initiate the enzymatic reaction.[9]

o Incubate the plate at 37°C for 60 minutes.[9]

o Measure the fluorescence signal using a microplate reader at appropriate excitation and
emission wavelengths (e.g., 490 nm excitation, 520 nm emission).[9]

o Data Analysis:

o Calculate the percentage of inhibition for each GC376 concentration relative to a no-
inhibitor control (DMSO vehicle).
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o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the ICso value.

Data Analysis
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Fig. 2. Experimental workflow for a FRET-based protease inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect)

This assay measures the ability of a compound to protect host cells from virus-induced death or
cytopathic effect (CPE).

Protocol:
e Cell Seeding:

o Seed Vero EB6 cells (or another susceptible cell line) in 96-well plates at a density of
approximately 3,000 cells/well.[6]

o Incubate for 24 hours at 37°C with 5% COz2 to allow for cell adherence.[6]
« Infection and Treatment:

o Infect the cells with the virus (e.g., SARS-CoV-2) at a specified multiplicity of infection
(MOI), such as 0.1.[6]
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o Allow the virus to adsorb for 1 hour at 37°C.[6]
o Remove the virus inoculum.

o Add fresh cell culture media containing 3-fold serial dilutions of GC376 (e.g., 0.21 to 16.7
HM).[6]

e |ncubation and Observation:
o Incubate the plates for 48 to 72 hours at 37°C.[6][13]

o Visually inspect the cells under a microscope for signs of CPE or use a cell viability assay
(e.g., MTS or crystal violet staining) to quantify the protective effect.

o Data Analysis:

o Determine the drug concentration that protects 50% of the cells from viral CPE to calculate
the ECso value.

o Simultaneously, run a parallel assay on uninfected cells to determine the 50% cytotoxic
concentration (CCso) of the drug.

In Vivo Efficacy Study (K18-hACE2 Mouse Model)

This protocol evaluates the in vivo therapeutic efficacy of GC376 against SARS-CoV-2 in a
transgenic mouse model that expresses the human ACE2 receptor.[7][14]

Protocol:
e Animal Acclimatization and Grouping:
o Acclimatize K18-hACE2 transgenic mice to the BSL-3 containment facility.[7]

o Divide mice into groups: mock-challenged + vehicle, mock-challenged + GC-376, virus-
challenged + vehicle, and virus-challenged + GC-376.[7]

 Viral Challenge:
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o Challenge mice intranasally with a defined dose of SARS-CoV-2 (e.g., 1x103
TCIDso/mouse).[7] Mock-challenged groups receive a sterile vehicle.

e Drug Administration:

o Begin treatment with GC-376 (or vehicle) via intraperitoneal (I.P.) or subcutaneous (S.C.)
injection at a specified time post-infection (e.g., 3 hours).[7][14]

o Administer the treatment on a defined schedule (e.g., twice daily for 7 days).[14]
e Monitoring and Endpoint Collection:

o Monitor the mice daily for clinical signs of disease, including weight loss, reduced activity,
and changes in physical appearance.[7]

o At the study endpoint (or upon reaching humane endpoints), euthanize the animals.

o Collect tissues (e.g., lungs, brain) for viral load quantification (via qPCR or TCIDso assay)
and histopathological analysis.[14]

o Data Analysis:

o Compare survival curves, body weight changes, and viral titers between the GC-376
treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).[7]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://www.news-medical.net/news/20210202/Antiviral-compound-GC-376-shows-efficacy-against-SARS-CoV-2-in-vivo.aspx
https://www.news-medical.net/news/20210202/Antiviral-compound-GC-376-shows-efficacy-against-SARS-CoV-2-in-vivo.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://www.news-medical.net/news/20210202/Antiviral-compound-GC-376-shows-efficacy-against-SARS-CoV-2-in-vivo.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14129987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Acclimatize
K18-hACE2 Mice

/ N

Divide into 4 Groups:
- Mock + Vehicle
- Mock + GC376
- Virus + Vehicle
- Virus + GC376

Intranasal Challenge
(SARS-CoV-2 or Vehicle)

Administer GC376 or Vehicle
(e.g., Twice Dally for 7 Days)

Daily Monitoring:
- Body Weight
- Clinical Signs

- Survival

Study Endpoint:
Euthanasia & Tissue Collection
(Lungs, Brain)

Data Analysis:
- Viral Titers
- Histopathology

- Survival Curves

Click to download full resolution via product page

Fig. 3: Workflow for an in vivo efficacy study in a mouse model.
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Inhibitor Reversibility Assay (Dialysis)

This method determines whether an inhibitor binds reversibly or irreversibly to its target
enzyme by attempting to restore enzyme activity after inhibitor removal.[15]

Protocol:
e Enzyme Inhibition:

o Incubate the protease (e.g., SARS-CoV-2 Mpro) with a concentration of GC376 sufficient
for full inhibition (e.g., 20 uM).[15]

o Allow the mixture to stand for 15 minutes at room temperature.[15]
 Dialysis:

o Place the enzyme-inhibitor mixture into a dialysis bag with an appropriate molecular
weight cutoff (MWCO), such as 6—-8 kDa.[15]

o Dialyze the sample against a large volume (e.g., 2 L) of buffer (e.g., 50 mM Tris-HCI, pH
7.8, 150 mM NacCl).[15]

o Change the dialysis buffer periodically (e.g., every 24 hours) to ensure complete removal
of the unbound inhibitor.[15]

o Activity Measurement:

o At various time points during dialysis, remove an aliquot of the enzyme from the dialysis
bag.

o Measure the enzymatic activity of the aliquot using a standard activity assay (e.g., FRET
assay as described in 4.1).

o Data Analysis:

o Compare the recovered enzyme activity to that of a control enzyme sample that was
dialyzed without the inhibitor. A significant restoration of activity indicates reversible
binding.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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